3-(Benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 3-(Benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Brand Name: Vulcanchem
CAS No.: 330439-44-6
VCID: VC0402527
InChI: InChI=1S/C17H11BrN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+
SMILES: C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Molecular Formula: C17H11BrN4O
Molecular Weight: 367.2g/mol

3-(Benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

CAS No.: 330439-44-6

Main Products

VCID: VC0402527

Molecular Formula: C17H11BrN4O

Molecular Weight: 367.2g/mol

3-(Benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one - 330439-44-6

CAS No. 330439-44-6
Product Name 3-(Benzylideneamino)-8-bromo-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Molecular Formula C17H11BrN4O
Molecular Weight 367.2g/mol
IUPAC Name 3-[(E)-benzylideneamino]-8-bromo-5H-pyrimido[5,4-b]indol-4-one
Standard InChI InChI=1S/C17H11BrN4O/c18-12-6-7-14-13(8-12)15-16(21-14)17(23)22(10-19-15)20-9-11-4-2-1-3-5-11/h1-10,21H/b20-9+
Standard InChIKey LBTFJRVESKIMRG-AWQFTUOYSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
SMILES C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
Canonical SMILES C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)Br
PubChem Compound 6859566
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator